1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea

Structural verification Isomer discrimination QC/QA

This sulfonylurea indole derivative occupies a unique SAR position at the intersection of expired CNS patent AT-E401072-T1 and Inflazome's NLRP3 inhibitor patent US-11905252-B2. Its m-tolyl substitution provides a distinct data point versus the p-tolyl isomer (CAS 946350-78-3)—critical for FTO analysis and IP-positioning studies. Regioisomeric contamination between these analogs would confound biological interpretation; always require analytical certificates confirming >95% purity and correct regioisomeric identity via NMR and HPLC before use. For research use only; not for human or veterinary applications.

Molecular Formula C20H23N3O3S
Molecular Weight 385.48
CAS No. 946299-17-8
Cat. No. B2765048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea
CAS946299-17-8
Molecular FormulaC20H23N3O3S
Molecular Weight385.48
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)NCCS(=O)(=O)C2=C(N(C3=CC=CC=C32)C)C
InChIInChI=1S/C20H23N3O3S/c1-14-7-6-8-16(13-14)22-20(24)21-11-12-27(25,26)19-15(2)23(3)18-10-5-4-9-17(18)19/h4-10,13H,11-12H2,1-3H3,(H2,21,22,24)
InChIKeySDDGJTNIGMPPQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-((1,2-Dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea (CAS 946299-17-8): Compound-Class Identification and Sourcing Baseline


1-(2-((1,2-Dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea (CAS 946299-17-8) is a synthetic sulfonylurea derivative featuring a 1,2-dimethylindole scaffold linked via a sulfonylethyl bridge to an m-tolylurea moiety . It is classified within the broader patent family of 1-arylsulfonyl-3-substituted indole derivatives, which have been described as modulators of CNS disorders including psychosis, schizophrenia, and Alzheimer's disease . Related sulfonylurea indole compounds have also been developed as NLRP3 inflammasome inhibitors by Inflazome Ltd . Despite this patent context, publicly available primary pharmacological data for this specific compound remain extremely limited; the majority of accessible information is restricted to vendor catalog entries and compound databases, with no peer-reviewed biological evaluation of CAS 946299-17-8 identified in the public domain.

Why Generic Substitution Is Not Supported for 1-(2-((1,2-Dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea: Key Structural Discriminators


The sulfonylethyl-linked diaryl urea scaffold of CAS 946299-17-8 embeds multiple modifiable positions—the indole N1- and C2- substituents, the urea aryl group (here m-tolyl), and the sulfonyl linker—each capable of profoundly altering target engagement, selectivity, and pharmacokinetic profile . Closely related analogs such as the p-tolyl isomer (CAS 946350-78-3), the unsubstituted phenyl analog (CAS not available but identifiable), and the 4-chlorophenyl variant have been cataloged, yet none of these compounds have published head-to-head biological data against CAS 946299-17-8 . In sulfonylurea indole series targeting NLRP3, even minor aryl substitutions have been shown to produce divergent IC50 values, metabolic stability profiles, and CYP inhibition liabilities—making inter-compound interchangeability scientifically unjustified without explicit comparative data . For procurement decisions involving IP-positioning, chemical biology probe development, or SAR library expansion, assuming functional equivalence among these analogs would constitute an unvalidated risk.

Product-Specific Quantitative Evidence for 1-(2-((1,2-Dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea (CAS 946299-17-8)


Structural Identity Confirmation: CAS 946299-17-8 Distinguished from the p-Tolyl Isomer (CAS 946350-78-3)

CAS 946299-17-8 bears an m-tolyl (3-methylphenyl) substituent on the terminal urea nitrogen, distinguishing it from the p-tolyl isomer (CAS 946350-78-3) which has the methyl group at the para position . Both compounds share the identical molecular formula (C₂₀H₂₃N₃O₃S) and molecular weight (385.5 g/mol), but possess different InChIKeys: SDDGJTNIGMPPQK-UHFFFAOYSA-N for the m-tolyl compound versus a distinct key for the p-tolyl analog . This regioisomeric difference is analytically resolvable by HPLC retention time, NMR aromatic proton splitting patterns, or mass spectrometry fragmentation profiles, and constitutes a critical QC discrimination point for compound management and inventory integrity.

Structural verification Isomer discrimination QC/QA

Patent Family Assignment: CNS Indication vs. NLRP3 Inflammatory Indication Context

The 1-arylsulfonyl-3-substituted indole scaffold encompassing CAS 946299-17-8 is claimed in patent AT-E401072-T1 (Organon NV, priority 2002) for CNS disorders including schizophrenia, depression, Alzheimer's disease, and Parkinson's disease . In contrast, the structurally related sulfonylurea indole series in patent US-11905252-B2 (Inflazome Ltd, priority 2018) is claimed specifically as NLRP3 inflammasome inhibitors for inflammatory diseases . Although both patent families utilize sulfonyl indole cores, their indicated therapeutic targets and disease contexts are mechanistically distinct. A scientific user evaluating CAS 946299-17-8 for CNS screening programs is operating within a different target hypothesis space than one procuring Inflazome-series compounds for NLRP3 inflammasome assays.

Patent landscape Target class Indication differentiation

Class-Level NLRP3 Inhibitory Potency Benchmark: Contextualizing CAS 946299-17-8 Within the Sulfonylurea Indole Series

While no direct biological data exist for CAS 946299-17-8, the sulfonylurea indole class has yielded potent NLRP3 inhibitors. In a 2024 study, the optimized compound C4 (a sulfonylurea derivative designed via MCC950 scaffold modification) exhibited 80.39% inhibition of IL-1β at 2 μM with an IC₅₀ of 0.805 μM . Although C4 does not contain the 1,2-dimethylindole core, the study demonstrates that sulfonylurea-based NLRP3 inhibitors can achieve sub-micromolar potency. Separately, the prototypical NLRP3 inhibitor MCC950 (also a sulfonylurea) shows potent and selective NLRP3 inhibition but was halted clinically due to hepatotoxicity . Whether CAS 946299-17-8 matches, exceeds, or falls below these class benchmarks is entirely unknown and must be determined empirically.

NLRP3 inflammasome IL-1β inhibition SAR context

Recommended Application Scenarios for 1-(2-((1,2-Dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea (CAS 946299-17-8)


CNS Drug Discovery Screening: Exploring the Organon-Disclosed Indole Sulfonylurea Chemotype

Based on patent AT-E401072-T1, which explicitly claims 1-arylsulfonyl-3-substituted indole derivatives for CNS indications including schizophrenia, depression, Alzheimer's disease, and Parkinson's disease, CAS 946299-17-8 represents a tool compound for receptor-binding panels, phenotypic screening, or target-deconvolution studies within CNS drug discovery programs . Its m-tolyl substitution offers a specific SAR data point distinct from unsubstituted phenyl, p-tolyl, or 4-chlorophenyl analogs. Researchers should confirm structural identity via NMR and HPLC before use, as regioisomeric contamination (p-tolyl analog, CAS 946350-78-3) would confound SAR interpretation.

Chemical Biology Probe Development for NLRP3 Inflammasome Hypothesis Testing

The 1,2-dimethylindole sulfonylurea scaffold shares core structural features with Inflazome's NLRP3 inhibitor series (US-11905252-B2) . CAS 946299-17-8 may serve as a starting point for structure-activity relationship (SAR) exploration in NLRP3 inflammasome drug discovery, particularly for teams seeking to diversify away from the tricyclic hexahydro-s-indacenyl or heteroaryl urea motifs claimed in the Inflazome patents. The compound should be benchmarked against reference NLRP3 inhibitors such as MCC950 in IL-1β release assays; a class benchmark of sub-micromolar IC₅₀ (0.8 μM for optimized sulfonylurea C4) provides a potency expectation floor . Procurement teams should request analytical certificates confirming >95% purity and correct regioisomeric identity.

Patent Landscape Analysis and Freedom-to-Operate Assessment for Sulfonyl Indole Derivatives

CAS 946299-17-8 sits at the intersection of two distinct patent families: the expired Organon CNS patent (AT-E401072-T1, priority 2002) and the more recent Inflazome NLRP3 patent (US-11905252-B2, priority 2018, granted 2024) . For organizations conducting freedom-to-operate (FTO) analysis or designing proprietary sulfonyl indole libraries, this compound exemplifies the structural overlap and differentiation between these patent estates. IP professionals can use CAS 946299-17-8 and its close analogs (p-tolyl, phenyl, 4-chlorophenyl variants) as worked examples to define the boundaries of each patent's Markush claims and assess whether specific substitution patterns fall within granted scopes.

Quote Request

Request a Quote for 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.